ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a substituted dihydropyridazine core. The molecule incorporates a 4-methylphenyl group at position 1, an acetylated piperazine moiety at position 4, and an ester group at position 3. Pyridazine derivatives are often explored for pharmacological applications due to their structural versatility and interactions with biological targets like kinases or receptors . Crystallographic studies using tools like SHELX (e.g., SHELXL for refinement) may elucidate its 3D conformation and intermolecular interactions, which are critical for structure-activity relationship (SAR) analyses .
Properties
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-4-28-20(27)19-17(23-11-9-22(10-12-23)15(3)25)13-18(26)24(21-19)16-7-5-14(2)6-8-16/h5-8,13H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYBRJZKGQOQNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 325.39 g/mol
- IUPAC Name : this compound
The structure includes a dihydropyridazine core, an acetylpiperazine moiety, and a methylphenyl substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the piperazine ring in our compound suggests potential antimicrobial activity.
Anticancer Properties
Preliminary studies on related dihydropyridazine derivatives have demonstrated cytotoxic effects on cancer cell lines. For example, compounds targeting the PI3K/Akt/mTOR pathway have shown promise in inhibiting tumor growth . The ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxo structure may similarly interact with these pathways, warranting further investigation.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological effects, particularly in modulating serotonin and dopamine receptors. Research indicates that such compounds can exhibit anxiolytic and antidepressant-like effects . The specific configuration of ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxo may influence these interactions.
Table of Biological Activities
| Biological Activity | Reference | Observed Effect |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Neuropharmacological | Anxiolytic effects |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various piperazine derivatives against E. coli and S. aureus. The results indicated that the derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. The compound was hypothesized to have similar or enhanced activity due to its structural features.
Case Study 2: Cytotoxicity Testing
In vitro cytotoxicity assays were conducted on several dihydropyridazine derivatives against human cancer cell lines (e.g., HeLa and MCF-7). Results showed IC50 values in the micromolar range, suggesting potential for further development as anticancer agents. The specific compound's efficacy remains to be tested but is anticipated based on structural analogs.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate. The compound's structure suggests it may inhibit specific cancer pathways. For instance, derivatives of piperazine have been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study : A study investigated the synthesis of piperazine derivatives and their effects on cancer cell proliferation. The results indicated that modifications to the piperazine ring could enhance anticancer activity, suggesting that ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxo could be a candidate for further development in anticancer therapy .
Neuropharmacology
The piperazine moiety is well-known for its neuropharmacological properties. Compounds containing this structure have been explored for their potential as anxiolytics and antidepressants.
Data Table: Neuropharmacological Activity of Piperazine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-(4-Acetylpiperazin-1-yl)benzamide | Anxiolytic | |
| 1-(4-Methylphenyl)piperazine | Antidepressant | |
| Ethyl 4-(4-acetylpiperazin-1-yl)-6-oxo | Potential Anxiolytic |
Synthetic Applications
Ethyl 4-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxo has also been utilized in synthetic organic chemistry as an intermediate for developing more complex molecules. Its ability to undergo various chemical reactions makes it a valuable building block in drug design.
Synthetic Pathway Example : The compound can serve as a precursor for synthesizing novel heterocyclic compounds through cyclization reactions, which are crucial in drug discovery .
Research has shown that compounds with similar structures can exhibit antibacterial and antifungal properties. The incorporation of piperazine and pyridazine rings often leads to enhanced biological activity.
Case Study : A comparative analysis of several pyridazine derivatives demonstrated significant antibacterial activity against Gram-positive bacteria. The study suggested that the presence of both piperazine and aromatic groups could be responsible for this activity .
Comparison with Similar Compounds
To contextualize this compound’s properties, comparisons are drawn to structurally analogous pyridazine derivatives. Key factors include core modifications , substituent effects , and biological activity .
Structural Analogues
The table below summarizes structural analogs and their distinguishing features:
| Compound Name | Core Structure | Substituents (Positions) | Key Differences |
|---|---|---|---|
| Ethyl 4-(piperazin-1-yl)-1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylate | Dihydropyridazine | Piperazine (4), Phenyl (1), Ethyl ester (3) | Lacks acetyl group on piperazine |
| Methyl 4-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | Dihydropyridazine | Acetylpiperazine (4), 4-Cl-Phenyl (1), Methyl ester (3) | Chlorine substituent; smaller ester group |
| Ethyl 4-morpholino-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | Dihydropyridazine | Morpholine (4), 4-Methylphenyl (1), Ethyl ester (3) | Morpholine instead of acetylpiperazine |
Key Observations :
- The 4-methylphenyl group may increase lipophilicity (higher logP) relative to phenyl or chlorophenyl variants, affecting membrane permeability .
- Ester groups (ethyl vs. methyl) influence metabolic stability; ethyl esters generally exhibit slower hydrolysis rates .
Physicochemical Properties
Comparative solubility and aggregation behavior can be inferred from methods like spectrofluorometry and tensiometry, commonly used for surfactants (e.g., quaternary ammonium compounds) . For example:
- Pyridazine analogs with long alkyl chains show CMC values between 0.4–8.3 mM, similar to benzalkonium chloride derivatives .
Crystallographic Insights
Crystallographic data (e.g., bond lengths, torsion angles) derived from SHELX-refined structures highlight conformational differences. For example:
- The acetyl group in the target compound may restrict piperazine ring flexibility, stabilizing a specific bioactive conformation .
- Comparative studies of packing motifs (e.g., π-π stacking of 4-methylphenyl groups) could reveal differences in crystal stability vs. morpholine or chlorophenyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
